molecular formula C11H14O5 B1601418 5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one CAS No. 103893-45-4

5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one

Cat. No. B1601418
M. Wt: 226.23 g/mol
InChI Key: RAXXDUFDJJNHTI-UHFFFAOYSA-N
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Patent
US08354426B2

Procedure details

To a suspension of 14.3 g of kojic acid in 57 mL of tetrahydrofuran, 11 mL of 3,4-dihydro-2H-pyran and 77 mg of p-toluenesulfonic acid monohydrate were added, and the mixture was stirred for 6 hours at room temperature. To the mixture, 1 mL of a 0.5 mol/L sodium hydroxide aqueous solution was added, and the solvent was evaporated under reduced pressure to give 26.8 g of 5-hydroxy-2-((tetrahydro-2H-pyran-2-yloxy)methyl)-4H-pyran-4-one as a light yellow solid.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9][OH:10].[OH2:11].[C:12]1(C)C=[CH:16][C:15](S(O)(=O)=O)=[CH:14][CH:13]=1.[OH-].[Na+]>O1CCCC1.O1C=CCCC1>[OH:8][C:5]1[C:6](=[O:7])[CH:1]=[C:2]([CH2:9][O:10][CH:16]2[CH2:15][CH2:14][CH2:13][CH2:12][O:11]2)[O:3][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Name
Quantity
77 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
57 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
11 mL
Type
solvent
Smiles
O1CCCC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC=1C(C=C(OC1)COC1OCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g
YIELD: CALCULATEDPERCENTYIELD 29265.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.